

# An In-depth Technical Guide to 2-Butanethiol and its Synonyms

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Butanethiol

Cat. No.: B122982

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This technical guide provides a comprehensive overview of **2-Butanethiol**, a versatile organosulfur compound. This document details its various synonyms, key chemical and physical properties, and its classification, serving as an essential resource for professionals in research and development.

## Chemical Identity and Synonyms

**2-Butanethiol** is an organic compound with the chemical formula  $C_4H_{10}S$ .<sup>[1]</sup> It is classified as a thiol, which is characterized by the presence of a sulfhydryl (-SH) functional group attached to a saturated carbon framework.<sup>[2]</sup> Due to its distinct and powerful odor, it is sometimes used as an odorant for natural gas.<sup>[2]</sup> The compound is also utilized as a chemical intermediate in the synthesis of other organic molecules, such as in the preparation of arylsulfides.<sup>[1][3]</sup>

The nomenclature of **2-Butanethiol** is diverse, with various synonyms used across different contexts, from formal IUPAC naming conventions to common laboratory and commercial labels. A comprehensive list of these synonyms is provided below.

Table 1: Synonyms for **2-Butanethiol**

Type of Name	Synonym	Source	
IUPAC Name	butane-2-thiol	[4][5][6]	
Common Name	sec-Butyl mercaptan	[1][2][4][5][6][7][8][9]	
2-Butyl mercaptan	[2][3][4][6]		
sec-Butyl thiol	[4][5][6]		
2-Butylthiol	[2][4][5][6]		
sec-Butanethiol	[2][4][5][6]		
secondary Butylmercaptan	[4][5][6]		
sec-Butyl thioalcohol	[4][5][6]		
Systematic Name	1-Methyl-1-propanethiol	[4][5][6][8]	
2-Mercaptobutane	[2][3][4][5][6]		
Trade Name/Other	Mercaptan C4		[7][9]
NSC 78417	[2][4][5][6]		
(±)-2-Butanethiol	[2][5]		
s-Butanethiol	[2][9]		
S-Butanethiol	[2]		
2-Butanetiol	[2]		
3-Methyl-2-propanethiol	[2][5]		
sec-C4H9SH	[4][5][6]		

## Physicochemical Properties

A summary of the key quantitative properties of **2-Butanethiol** is presented in the table below. These properties are crucial for designing experimental setups, understanding its behavior in different environments, and for safety considerations.

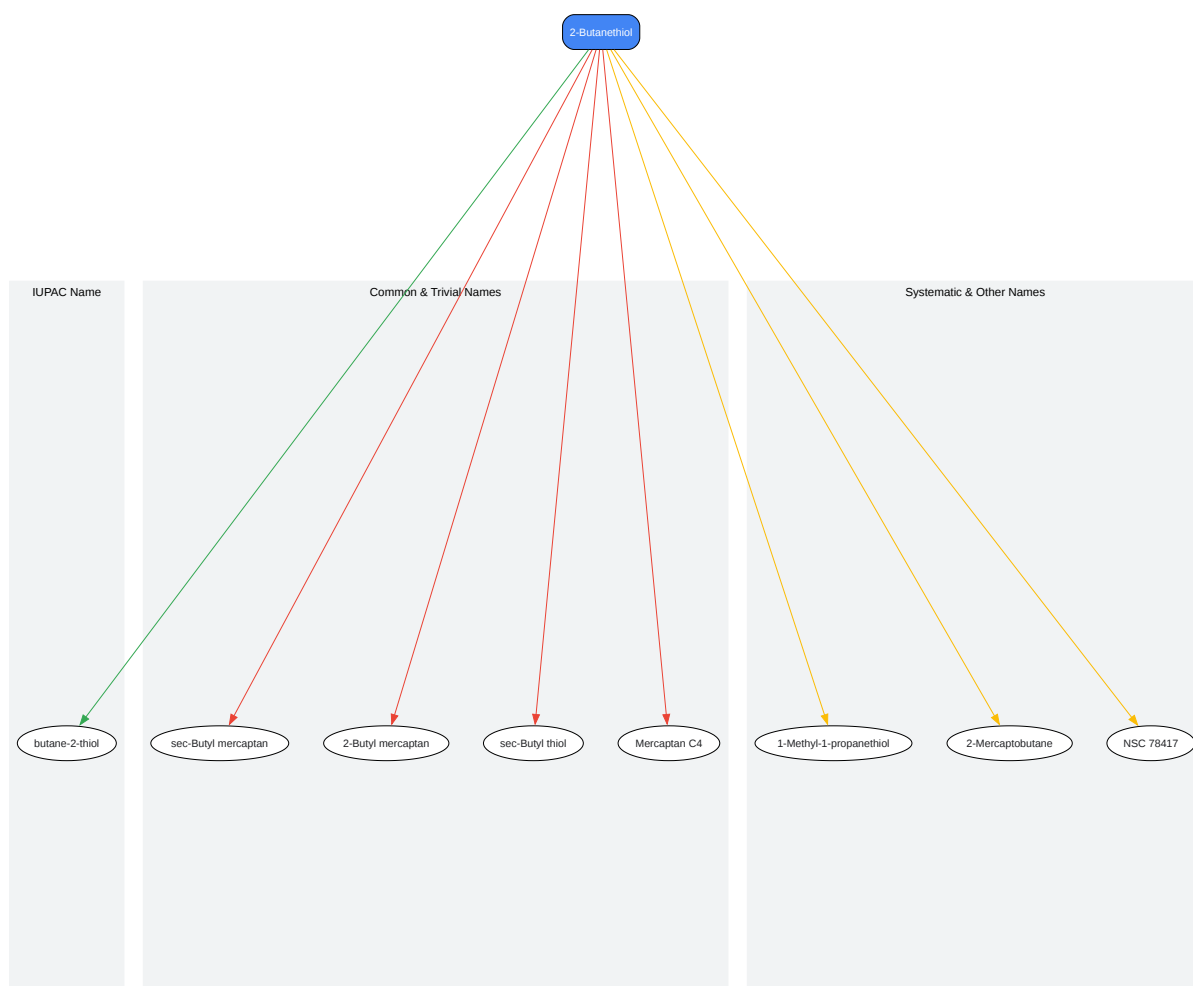
Table 2: Physicochemical Data for **2-Butanethiol**

Property	Value	Source(s)
CAS Number	513-53-1	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	C4H10S	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[9]</a>
Molecular Weight	90.19 g/mol	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[5]</a> <a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Density	0.83 g/mL at 20-25 °C	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	82-88 °C	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Melting Point	-165 °C	<a href="#">[8]</a> <a href="#">[9]</a>
Flash Point	-23 °C (-9.4 °F)	<a href="#">[8]</a>
Vapor Pressure	108 hPa (at 25 °C) to 142 mmHg (at 37.7 °C)	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Refractive Index	n <sub>20/D</sub> 1.436	<a href="#">[7]</a> <a href="#">[9]</a>
Solubility in Water	1.32 g/L	<a href="#">[2]</a> <a href="#">[9]</a>

## Logical Relationships of Synonyms

The various synonyms for **2-Butanethiol** can be categorized based on chemical naming conventions. The following diagram illustrates the logical relationship between the primary IUPAC name and its common and systematic alternatives.

Classification of 2-Butanethiol Synonyms



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Caption: Logical classification of synonyms for **2-Butanethiol**.

## Experimental Protocols

While a detailed experimental protocol is highly dependent on the specific application, a general procedure for the use of **2-Butanethiol** in the synthesis of arylsulfides, a noted application, is outlined below.<sup>[1][3]</sup> This should be adapted and optimized for specific substrates and reaction conditions.

#### General Protocol for Palladium-Catalyzed Thioetherification

- Materials: **2-Butanethiol**, aryl bromide or iodide, palladium catalyst (e.g., Pd(dba)<sub>2</sub>), phosphine ligand (e.g., Xantphos), a base (e.g., K<sub>3</sub>PO<sub>4</sub> or Cs<sub>2</sub>CO<sub>3</sub>), and an anhydrous solvent (e.g., toluene or dioxane).
- Procedure:
  - In an oven-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, palladium catalyst, and phosphine ligand.
  - Add the base to the flask.
  - Evacuate and backfill the flask with the inert gas several times.
  - Add the anhydrous solvent, followed by the **2-Butanethiol** via syringe.
  - Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required reaction time (monitored by TLC or GC-MS).
  - Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and wash with water and brine.
  - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
  - Purify the crude product by column chromatography to yield the desired aryl sulfide.

Note: This is a generalized procedure. Researchers should consult relevant literature for specific catalyst systems, reaction conditions, and safety precautions. The handling of **2-Butanethiol** should be performed in a well-ventilated fume hood due to its potent odor and flammability.

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Address: 3281 E Guasti Rd

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